
1-(4-Bromophenyl)-1H-1,2,3-triazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Antimicrobial and Antibacterial Activities
1-(4-Bromophenyl)-1H-1,2,3-triazole derivatives have shown promising results in antimicrobial and antibacterial activities. Specifically, certain derivatives have demonstrated potent antimicrobial activities against microorganisms such as M. a. and E. c., even surpassing the effectiveness of known antimicrobial agents like triclosan and fluconazole (Zhao et al., 2012). Additionally, sulfonamide-tagged 1,2,3-triazoles synthesized through the click reaction of terminal alkynes with aromatic azides have shown appreciable antibacterial activity against various strains, including S. aureus and B. subtilis (Kaushik et al., 2020).
Corrosion Inhibition
The compound this compound, especially when utilized in well-defined structures, has demonstrated high corrosion inhibition efficiency. For instance, a specific derivative showcased an impressive 94% corrosion inhibition efficiency on mild steel in an acidic medium, hinting at its potential applications in protecting metals against corrosion (Hrimla et al., 2021).
Catalysis
1,2,3-Triazole derivatives, including those with the this compound structure, have been used in catalytic applications. For example, complexes involving these triazoles have been explored for their catalytic efficacy in various reactions, such as transfer hydrogenation and oxidation processes, demonstrating their versatility and potential in catalytic chemistry (Saleem et al., 2013).
Supramolecular Interactions
The diverse supramolecular interactions of 1,2,3-triazoles, including those with this compound structures, have led to applications in supramolecular and coordination chemistry. These compounds can engage in various interactions such as hydrogen and halogen bonding, anion recognition, and metal coordination, making them valuable in the design of complex molecular systems (Schulze & Schubert, 2014).
Safety and Hazards
The safety data sheet for a related compound, 4-Bromophenylacetic acid, indicates that it is harmful if swallowed, causes skin irritation, and is toxic to aquatic life . Another related compound, 1-(4-Bromophenyl)ethanol, is also classified as having acute toxicity, both oral and dermal, and can cause skin and eye irritation .
Mécanisme D'action
Target of Action
Related compounds, such as pyrazole-bearing compounds, have been found to exhibit potent antileishmanial and antimalarial activities . Therefore, it’s plausible that 1-(4-Bromophenyl)-1H-1,2,3-triazole may also target similar pathways or enzymes in these organisms.
Mode of Action
Related compounds have been shown to interact with their targets, leading to changes in the organism’s biochemistry . For instance, some pyrazole derivatives have shown superior antipromastigote activity, which suggests that they may interact with specific enzymes or receptors in the organism, inhibiting their function and leading to the organism’s death .
Biochemical Pathways
For instance, some pyrazole derivatives have been found to inhibit the growth of Leishmania aethiopica and Plasmodium berghei, suggesting that they may interfere with the biochemical pathways these organisms use for growth and reproduction .
Result of Action
Related compounds have been found to exhibit potent antileishmanial and antimalarial activities, suggesting that they may cause cell death or inhibit the growth of these organisms .
Propriétés
IUPAC Name |
1-(4-bromophenyl)triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrN3/c9-7-1-3-8(4-2-7)12-6-5-10-11-12/h1-6H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOWNHDWVMOQQTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C=CN=N2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

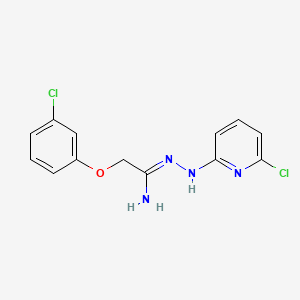
![2-{[3-cyano-6-methyl-4-(2-thienyl)-5,6,7,8-tetrahydro[1,6]naphthyridin-2-yl]sulfanyl}-N-(1-phenylethyl)acetamide](/img/structure/B2782389.png)
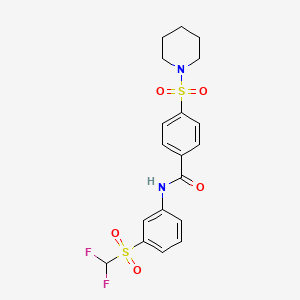
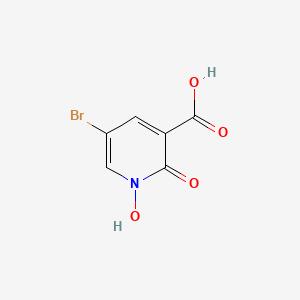
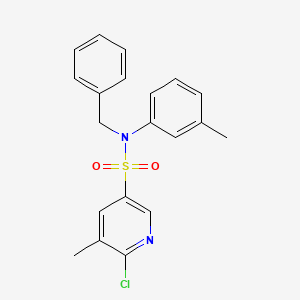
![N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2782393.png)

![2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-bromophenyl)acetamide](/img/structure/B2782397.png)


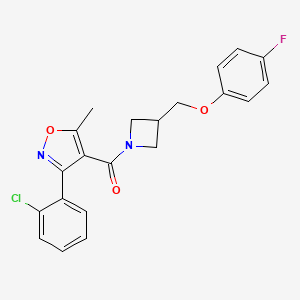
![2-Cyclopropyl-5-((3-(trifluoromethyl)phenyl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B2782404.png)
![6,7-Dimethoxy-3-[(4-methoxyphenyl)sulfonyl]-4-piperidin-1-ylquinoline](/img/structure/B2782406.png)
![N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-2-phenoxyacetamide](/img/structure/B2782407.png)